molecular formula C₁₇H₁₇NO₄ B1145097 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one CAS No. 896134-07-9

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one

Cat. No.: B1145097
CAS No.: 896134-07-9
M. Wt: 299.32
InChI Key:
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Description

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its potential biological activities and chemical reactivity.

Mechanism of Action

Target of Action

The primary target of the compound 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide, also known as Donepezil, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.

Mode of Action

The compound interacts with its target, AChE, by binding to it. This binding inhibits the activity of AChE, thereby preventing the breakdown of acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic transmission.

Pharmacokinetics

The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed slowly in the gastrointestinal tract. It is extensively metabolized in the liver via the cytochrome P450 system, including CYP1A2, CYP2D6, and CYP3A4-related enzymes . The plasma protein binding rate of the parent compound is 93% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one involves several steps. One common method includes the reaction of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indanone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its role as an impurity in donepezil also highlights its relevance in pharmaceutical research .

Properties

IUPAC Name

5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBSBQPGVAOILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]pyridine (1.2 g) was dissolved in methylene chloride (18 ml) and chilled. m-Chloroperbenzoic acid (0.9 g) was added to reaction mixture and then stirred for 4 hours. Reaction mass was stirred with 10% aqueous solution of sodium bicarbonate. The organic layer was separated and washed with 50 ml water. Organic layer was distilled off, title compound is obtained (1.2 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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